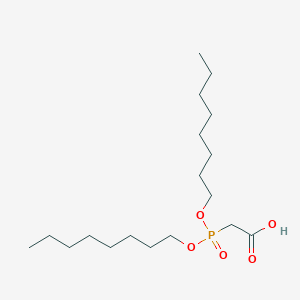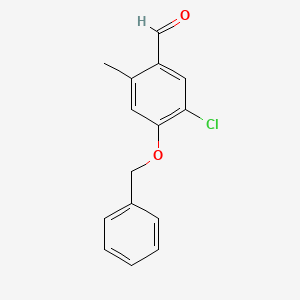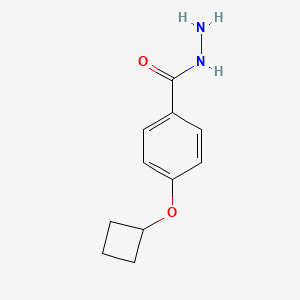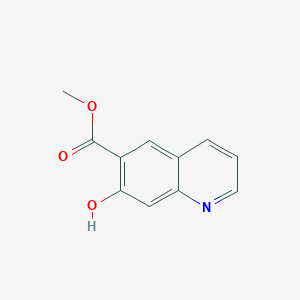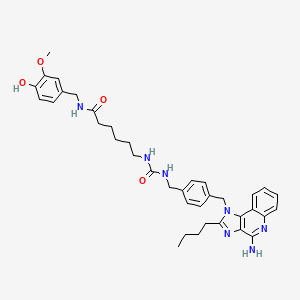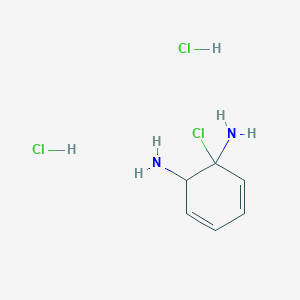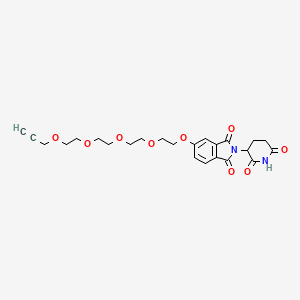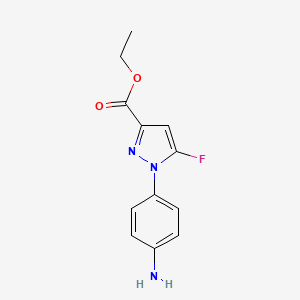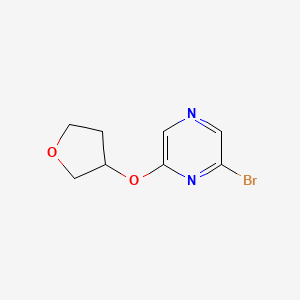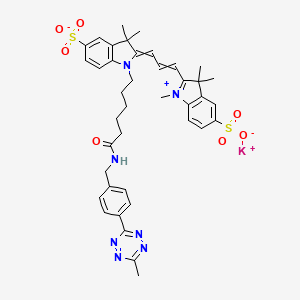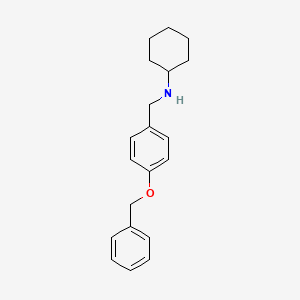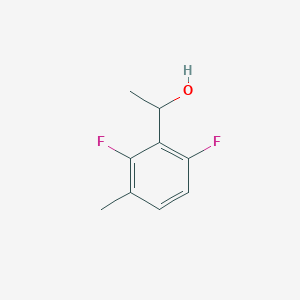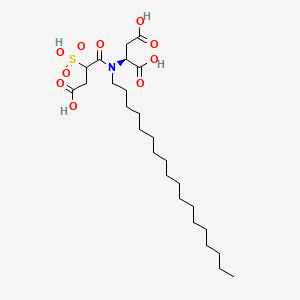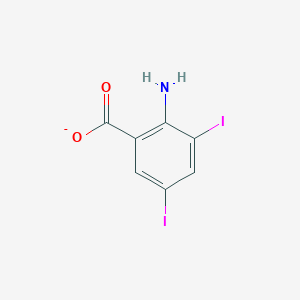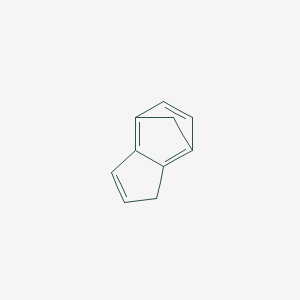
4,7-Methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methanoindene, also known as tricyclo[5.2.1.0^2,6]deca-1,3,6,8-tetraene, is a polycyclic hydrocarbon with the molecular formula C10H8 This compound is characterized by its unique tricyclic structure, which includes a methano bridge connecting the indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Methanoindene can be synthesized through several methods. One common synthetic route involves the dimerization of 1,3-cyclopentadiene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves the reaction of cyclopentadiene with a suitable dienophile in a Diels-Alder reaction, followed by dehydrogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale dimerization of cyclopentadiene. This process is optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4,7-Methanoindene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Scientific Research Applications
4,7-Methanoindene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,7-Methanoindene involves its interaction with various molecular targets and pathways. Its unique tricyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Heptachlor: 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene
Chlordane: 1,2,4,5,6,7,8,8-octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene
Uniqueness
4,7-Methanoindene is unique due to its specific tricyclic structure and the presence of a methano bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
209-96-1 |
|---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene |
InChI |
InChI=1S/C10H8/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5H,3,6H2 |
InChI Key |
RUNKSQBQFFBFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3CC(=C21)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


